molecular formula C23H21N3O4 B2622899 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1706499-96-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2622899
CAS No.: 1706499-96-8
M. Wt: 403.438
InChI Key: RFOBEAKODQKSMH-SOFGYWHQSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of several aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Quinoxaline Derivative: This involves the condensation of o-phenylenediamine with a suitable diketone.

    Coupling of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Final Coupling and Formation of the Enone: The final step involves the coupling of the benzo[d][1,3]dioxole and quinoxaline derivatives with the piperidine ring, followed by the formation of the enone through aldol condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.

Medicine

In medicinal chemistry, the compound is of interest for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one: can be compared with other compounds that feature similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural motifs, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-23(8-6-16-5-7-20-21(13-16)29-15-28-20)26-11-9-17(10-12-26)30-22-14-24-18-3-1-2-4-19(18)25-22/h1-8,13-14,17H,9-12,15H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOBEAKODQKSMH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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